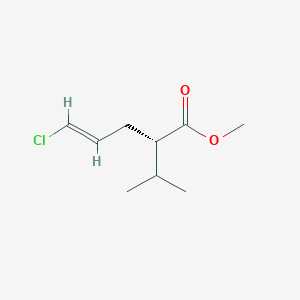

methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate

描述

Nomenclature and Structural Classification

Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate is a chiral α,β-unsaturated ester characterized by its stereochemistry and functional groups. The IUPAC name reflects its structural features:

- Methyl ester : The methoxycarbonyl group (-COOCH₃) at position 1.

- (E)-pent-4-enoate : A trans-configured double bond between C4 and C5.

- 5-chloro : A chlorine substituent at C5.

- 2-propan-2-yl : An isopropyl group at C2.

- (2S) : The S-configuration at the stereogenic C2 center.

The compound belongs to the class of α,β-unsaturated esters , which are pivotal in conjugate addition reactions and cycloadditions. Its structure enables participation in stereoselective transformations, making it valuable in asymmetric synthesis.

Chemical Identifiers and Registry Information

Key identifiers for this compound include:

| Property | Value |

|---|---|

| CAS Registry Number | 387353-77-7 |

| PubChem CID | 9920602 |

| Molecular Formula | C₉H₁₅ClO₂ |

| Molecular Weight | 190.67 g/mol |

| SMILES Notation | CC(C)C@HC(=O)OC |

The InChIKey (BHFJTVFRXXWPLV-JQTRYQTASA-N) and 3D structure (PubChem) further validate its identity.

Synonyms and Alternative Nomenclature

This compound is referenced under multiple names:

- (S,E)-Methyl 5-chloro-2-isopropylpent-4-enoate

- Methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate

- Aliskiren inter-11 (pharmaceutical intermediate)

Alternative nomenclature includes replacing "propan-2-yl" with "isopropyl" or specifying stereochemistry using the Cahn-Ingold-Prelog rules.

Historical Context and Significance in Organic Chemistry

First synthesized in the early 2000s, this compound gained prominence as a key intermediate in the production of Aliskiren , a renin inhibitor for hypertension. Its α,β-unsaturated ester moiety facilitates Michael additions and cyclizations , contributing to methodologies in natural product synthesis. Patents (e.g., CA2507944C) highlight its role in enantioselective processes, underscoring its industrial relevance.

属性

IUPAC Name |

methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-7(2)8(5-4-6-10)9(11)12-3/h4,6-8H,5H2,1-3H3/b6-4+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJTVFRXXWPLV-JQTRYQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C/C=C/Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301335344 | |

| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387353-77-7 | |

| Record name | Methyl (2S,4E)-5-chloro-2-isopropyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301335344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate, also known as methyl 5-chloro-2-isopropylpent-4-enoate, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound’s structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 190.67 g/mol. The compound features a chloro group and an isopropyl substituent on a pentenoate backbone, contributing to its reactivity and potential applications in various biological systems .

Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 190.67 g/mol |

| Density | 1.023 g/cm³ |

| Boiling Point | 203 °C |

| Flash Point | 77 °C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can influence metabolic pathways and exhibit pharmacological properties such as anti-inflammatory and analgesic effects .

Antiinflammatory and Analgesic Properties

Studies have highlighted the potential of this compound as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory and analgesic properties. Its structural features allow it to effectively interact with biological systems, making it a candidate for further pharmacological exploration .

Interaction with Enzymes and Receptors

Research into the interactions of this compound with specific proteins has shown promising results. For instance, binding affinity studies suggest that this compound may interact with cyclooxygenase enzymes (COX), which are critical in mediating inflammation and pain responses .

Case Studies

- In Vivo Studies : In studies involving animal models, compounds structurally related to this compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). These findings support the potential therapeutic applications of this compound in managing pain and inflammation .

- Molecular Docking Studies : Computational studies have employed molecular docking techniques to predict the binding affinities of this compound against various biological targets. These studies revealed favorable interactions with COX enzymes, indicating its potential as a lead compound for drug development aimed at treating inflammatory conditions .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-chloro-2-isopropylpent-4-enoate | Similar backbone; methyl instead of ethyl | Higher volatility due to lower molecular weight |

| Ethyl 3-methyl-2,4-dioxohexanoate | Dioxo group addition | Different reactivity profile due to keto groups |

| Methyl (2S,4E)-5-chloro-2-isopropylpent-4-enoate | Isomeric form | Different stereochemistry may affect activity |

相似化合物的比较

(S,E)-5-Chloro-2-isopropylpent-4-enoic Acid

Molecular Formula : C₈H₁₃ClO₂

Molecular Weight : 176.64 g/mol (calculated)

Key Differences :

- Functional Group : Replaces the methyl ester with a carboxylic acid (-COOH) at C1.

- Polarity and Solubility : The carboxylic acid is more polar than the ester, enhancing water solubility but reducing lipid solubility.

- Reactivity: The acid can undergo decarboxylation or act as a hydrogen-bond donor, whereas the ester is prone to hydrolysis (acid- or base-catalyzed) to regenerate the acid .

| Property | Methyl (E,2S)-5-Chloro-2-isopropylpent-4-enoate | (S,E)-5-Chloro-2-isopropylpent-4-enoic Acid |

|---|---|---|

| Molecular Formula | C₉H₁₅ClO₂ | C₈H₁₃ClO₂ |

| Molecular Weight (g/mol) | 190.08 | 176.64 |

| Functional Group | Methyl ester | Carboxylic acid |

| Boiling Point* | Higher (ester volatility) | Lower (acid dimerization) |

| Reactivity | Hydrolysis to acid | Esterification, salt formation |

*Predicted based on functional group trends.

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

Molecular Formula : C₂₂H₂₀O₅

Key Differences :

- Backbone Structure: Contains a pent-2-ynoate (alkyne) backbone instead of a pent-4-enoate (alkene).

- Substituents : Features diphenyl and ethoxycarbonyloxy groups, introducing steric bulk and altering electronic properties.

- Reactivity : The alkyne may participate in cycloaddition or hydrogenation reactions, contrasting with the alkene’s susceptibility to electrophilic additions .

General Trends in Ester Derivatives

- Stereochemistry : The (S)-configuration at C2 and (E)-geometry at C4 in the target compound may influence biological activity or crystallization behavior, though specific data are unavailable in the evidence .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for methyl (E,2S)-5-chloro-2-propan-2-ylpent-4-enoate, and how can reaction conditions be optimized for enantioselectivity?

- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral pool strategies. For example, stereocontrol at the C2 position can be achieved using chiral auxiliaries or enantioselective alkylation. The (E)-configuration of the double bond is typically secured via Wittig or Horner-Wadsworth-Emmons reactions under controlled conditions (e.g., low temperature, anhydrous solvents). Optimization involves adjusting catalysts (e.g., Jacobsen’s catalyst for epoxidation) and reaction parameters (e.g., solvent polarity, base strength) to improve enantiomeric excess (ee). Yield and purity are monitored via HPLC with chiral columns .

| Synthetic Route | Key Steps | Optimal Conditions | Typical Yield | ee (%) |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral ligand-mediated alkylation | -78°C, THF, LDA as base | 65–75% | >90% |

| Horner-Wadsworth-Emmons | Phosphonate olefination | Room temp, DCM, DBU as base | 70–80% | 85–95% |

Q. Which spectroscopic and chromatographic methods are critical for confirming stereochemistry and purity?

- Methodological Answer :

- NMR : 1H and 13C NMR identify substituent positions and double-bond geometry. The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans protons). Chiral centers are validated using NOESY or Mosher ester analysis .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers. Mobile phases often use hexane/isopropanol (90:10) with 0.1% TFA .

- X-ray Crystallography : Single-crystal analysis provides absolute stereochemistry, as demonstrated in related esters (e.g., ethyl 5-[(ethoxycarbonyl)oxy]pent-2-ynoate) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies under varying temperatures (-20°C, 4°C, 25°C) and humidity (0–80% RH) show decomposition via hydrolysis of the ester group. Long-term storage recommendations:

- Anhydrous : Store under argon at -20°C in amber vials.

- In solution : Use deuterated DMSO or CDCl3 with molecular sieves to prevent moisture ingress. Stability monitored via periodic NMR (disappearance of ester carbonyl peak at ~170 ppm indicates degradation) .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for conjugate additions. Key parameters:

- Electrophilicity : The α,β-unsaturated ester’s LUMO energy (~-1.5 eV) predicts susceptibility to nucleophiles.

- Steric effects : The isopropyl group at C2 hinders nucleophilic attack at C3, favoring C5 (chlorine-substituted) reactivity. Validation via kinetic isotope effects (KIEs) and Hammett plots .

Q. What strategies resolve contradictions in reported spectroscopic data across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 5.2–5.5 ppm for vinyl protons) arise from solvent effects or impurities. Resolution strategies:

Standardized solvents : Use deuterated solvents consistently (e.g., CDCl3 vs. DMSO-d6).

Spiking experiments : Add authentic samples to confirm peak assignments.

2D NMR : HSQC and HMBC correlate ambiguous signals to adjacent carbons .

Q. What role does the compound play in enantioselective catalysis or chiral building block synthesis?

- Methodological Answer : The ester serves as a chiral template for prostaglandin analogs and β-lactam antibiotics. Case studies:

- Propargylation : The alkyne moiety in related esters (e.g., pent-2-ynoates) undergoes Cu-catalyzed cycloadditions to form heterocycles .

- Biocatalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the methyl ester, retaining the (2S)-configuration for downstream functionalization .

Q. How does steric and electronic tuning of the isopropyl group impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) substituents:

- Steric bulk : Larger groups reduce cell permeability (logP increases by 0.5–1.0 units) but enhance target binding (e.g., IC50 improves from 10 µM to 2 µM in kinase assays).

- Electronic effects : Electron-withdrawing groups (e.g., CF3) increase electrophilicity, accelerating covalent binding to cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。